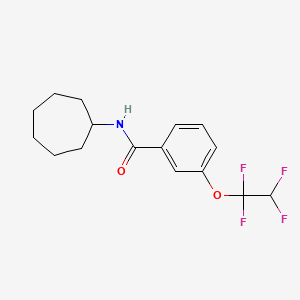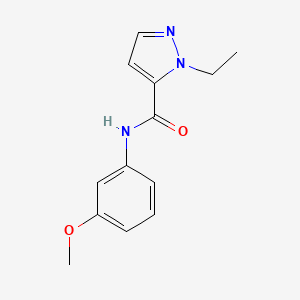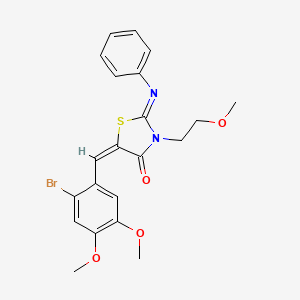![molecular formula C20H18N2O5 B10898811 2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate](/img/structure/B10898811.png)
2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes an indeno[1,2-b]furan core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate typically involves a multi-step process. One common method involves the reaction between dicyanomethylene-1,3-indanedione and N-substituted-2-(2,4-dinitrophenyl)hydrazinecarbothioamides. This reaction is carried out under acidic conditions and results in the formation of the desired product as a single diastereomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or activating receptor signaling.
類似化合物との比較
Similar Compounds
(3aR,8bS)-10-amino-11-cyano-2-methyl-1-(arylamino)-4-oxo-1,4-dihydro-8b,3a-(epoxyetheno)indeno[1,2-b]pyrrole-3-carboxylates: These compounds share a similar core structure but differ in their functional groups and stereochemistry.
(3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carbonitrile: Another closely related compound with slight variations in its chemical structure.
Uniqueness
The uniqueness of 2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-methylpropyl (1R,9R)-14-amino-15-cyano-11-methyl-8-oxo-12,13-dioxatetracyclo[7.3.3.01,9.02,7]pentadeca-2,4,6,10,14-pentaene-10-carboxylate |
InChI |
InChI=1S/C20H18N2O5/c1-10(2)9-25-18(24)15-11(3)26-20-13-7-5-4-6-12(13)16(23)19(15,20)14(8-21)17(22)27-20/h4-7,10H,9,22H2,1-3H3/t19-,20-/m1/s1 |
InChIキー |
BYHDZUGZPZTKLS-WOJBJXKFSA-N |
異性体SMILES |
CC1=C([C@@]23C(=C(O[C@]2(O1)C4=CC=CC=C4C3=O)N)C#N)C(=O)OCC(C)C |
正規SMILES |
CC1=C(C23C(=C(OC2(O1)C4=CC=CC=C4C3=O)N)C#N)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)

![methyl 4,5-dimethyl-2-{[{[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10898738.png)

![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide](/img/structure/B10898765.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898771.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![(2Z)-2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B10898785.png)
![N-(2-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10898789.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)

![(2E)-3-[4-(2-chlorobenzyl)piperazin-1-yl]-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10898799.png)
![2,6-Dimethyl-4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}benzoic acid](/img/structure/B10898802.png)
